molecular formula C15H12N4 B1594579 Pyridine-2-carboxaldehyde 2-quinolylhydrazone CAS No. 7385-99-1

Pyridine-2-carboxaldehyde 2-quinolylhydrazone

Cat. No.: B1594579
CAS No.: 7385-99-1
M. Wt: 248.28 g/mol
InChI Key: RQKUHYQNHJJIFO-BOPFTXTBSA-N
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Description

Pyridine-2-carboxaldehyde 2-quinolylhydrazone: is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which combines a pyridine ring with a quinoline moiety through a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2-carboxaldehyde 2-quinolylhydrazone typically involves the condensation reaction between pyridine-2-carboxaldehyde and 2-quinolylhydrazine. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-carboxaldehyde 2-quinolylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxides, hydrazine derivatives, and substituted hydrazones, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: Pyridine-2-carboxaldehyde 2-quinolylhydrazone is used as a ligand in coordination chemistry to form stable complexes with transition metals.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antitumor agent. It has shown promising activity against certain cancer cell lines due to its ability to chelate metal ions and interfere with cellular processes .

Industry: The compound is used in the development of sensors and analytical devices. Its ability to form complexes with metal ions makes it useful in detecting and quantifying metal ions in various samples .

Mechanism of Action

The mechanism of action of Pyridine-2-carboxaldehyde 2-quinolylhydrazone involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can interfere with metal-dependent biological processes. This chelation can inhibit the activity of metalloenzymes and disrupt cellular functions, leading to its potential antitumor effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined pyridine and quinoline structure, which allows it to form highly stable complexes with metal ions. This dual functionality enhances its versatility and effectiveness in various applications compared to its individual components .

Properties

CAS No.

7385-99-1

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

N-[(Z)-pyridin-2-ylmethylideneamino]quinolin-2-amine

InChI

InChI=1S/C15H12N4/c1-2-7-14-12(5-1)8-9-15(18-14)19-17-11-13-6-3-4-10-16-13/h1-11H,(H,18,19)/b17-11-

InChI Key

RQKUHYQNHJJIFO-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)N/N=C\C3=CC=CC=N3

SMILES

C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=N3

7385-99-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2-carboxaldehyde 2-quinolylhydrazone

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